2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C24H18ClF3N4OS and a molecular weight of 502.949 This compound is notable for its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid to introduce the sulfanyl group, followed by the reaction with hydrazine hydrate to form the hydrazide.
Condensation with the trifluoromethylphenyl aldehyde: The final step involves the condensation of the hydrazide with 4-(trifluoromethyl)benzaldehyde under reflux conditions to yield the target compound
Chemical Reactions Analysis
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Condensation: The hydrazide group can participate in condensation reactions with various aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide include:
2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide: This compound has a thiadiazole core instead of a benzimidazole core.
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide: This compound contains a triazole core and a methylphenyl group.
2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide: This compound features a thiadiazole core and a diethylamino group.
These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for the exploration of various chemical and biological properties.
Properties
Molecular Formula |
C24H18ClF3N4OS |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4OS/c25-19-11-7-17(8-12-19)14-32-21-4-2-1-3-20(21)30-23(32)34-15-22(33)31-29-13-16-5-9-18(10-6-16)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+ |
InChI Key |
OCFNMGWASMYHEI-VFLNYLIXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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